REACTION_CXSMILES
|
[Na].[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH2:10][C:11]([NH2:13])=[O:12])=[C:5]([C:14]#[N:15])[CH:4]=1>CC(O)C>[NH2:15][C:14]1[C:5]2[C:6](=[CH:7][CH:8]=[C:3]([Br:2])[CH:4]=2)[NH:9][C:10]=1[C:11]([NH2:13])=[O:12] |^1:0|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)NCC(=O)N)C#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then, the solvent was concentrated
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(NC2=CC=C(C=C12)Br)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 8% | |
YIELD: CALCULATEDPERCENTYIELD | 8.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |